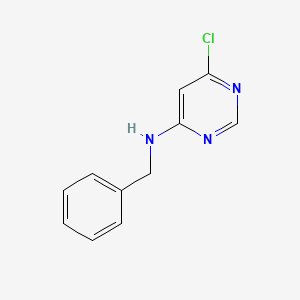

N-benzyl-6-chloropyrimidin-4-amine

概要

説明

N-ベンジル-6-クロロピリミジン-4-アミンは、分子式C₁₁H₁₀ClN₃、分子量219.67 g/molのピリミジン誘導体です 。この化合物は主に科学研究で使用され、化学、生物学、医学の分野で様々な用途があります。

2. 製法

合成経路と反応条件: N-ベンジル-6-クロロピリミジン-4-アミンの合成は、通常、6-クロロピリミジン-4-アミンとベンジルクロリドを塩基性条件下で反応させることにより行われます。 反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒中で、炭酸カリウム(K₂CO₃)または水素化ナトリウム(NaH)などの塩基を用いて、求核置換反応を促進します 。

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、反応温度、溶媒、反応時間などの反応条件を最適化することにより、合成プロセスをスケールアップして、より高い収率と純度を実現できます。生成物は通常、再結晶またはカラムクロマトグラフィーによって精製されます。

反応の種類:

置換反応: N-ベンジル-6-クロロピリミジン-4-アミンは、塩素原子が他の求核剤に置き換わる求核置換反応を起こす可能性があります。

酸化と還元: この化合物は酸化および還元反応に関与する可能性がありますが、具体的な例はそれほど多くありません。

一般的な試薬と条件:

求核置換: メタノールまたはテトラヒドロフラン(THF)などの溶媒中で、ナトリウムメトキシド(NaOCH₃)またはカリウムtert-ブトキシド(KOtBu)などの試薬が一般的に使用されます。

酸化: 過酸化水素(H₂O₂)または過マンガン酸カリウム(KMnO₄)などの酸化剤を制御された条件下で使用できます。

主な生成物:

置換生成物: 使用する求核剤に応じて、様々な置換ピリミジン誘導体が生成されます。

酸化生成物: 酸化により、ピリミジンN-オキシドまたは他の酸化誘導体が生成される可能性があります。

4. 科学研究での用途

N-ベンジル-6-クロロピリミジン-4-アミンは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として、および医薬品化学におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。

医学: 特に新薬開発において、治療薬としての可能性を探るための研究が進行中です。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrimidin-4-amine typically involves the reaction of 6-chloropyrimidin-4-amine with benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is typically purified by recrystallization or column chromatography.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.

科学的研究の応用

N-Benzyl-6-chloropyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

作用機序

N-ベンジル-6-クロロピリミジン-4-アミンの作用機序は完全に解明されていませんが、特定の分子標的や経路と相互作用すると考えられています。生物系では、特定の酵素や受容体を阻害し、観測される生物学的効果をもたらす可能性があります。 正確な分子標的と経路を解明するには、さらなる研究が必要です 。

類似化合物:

6-クロロピリミジン-4-アミン: N-ベンジル-6-クロロピリミジン-4-アミンの合成における前駆体。

N-ベンジル-4-クロロピリミジン-2-アミン: 置換パターンが異なる構造異性体。

4-アミノ-6-クロロピリミジン: 類似の化学的性質を持つ別のピリミジン誘導体.

独自性: N-ベンジル-6-クロロピリミジン-4-アミンは、その特定の置換パターンにより、独特の化学的および生物学的性質を有しているため、独自性があります。ベンジル基は、その親油性を高め、生物学的標的との潜在的な相互作用を強化し、医薬品化学および創薬において貴重な化合物となっています。

類似化合物との比較

6-Chloropyrimidin-4-amine: A precursor in the synthesis of N-Benzyl-6-chloropyrimidin-4-amine.

N-Benzyl-4-chloropyrimidin-2-amine: A structural isomer with different substitution patterns.

4-Amino-6-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

生物活性

N-benzyl-6-chloropyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzyl group and a chlorine atom at specific positions on the pyrimidine ring, which contributes to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 219.67 g/mol

- Melting Point : 116-117°C

- Boiling Point : 381°C

- LogP : 2.815 (indicating moderate lipophilicity)

Biological Activity

This compound exhibits notable biological activity, particularly as an inhibitor in various biochemical pathways. The compound's mechanism of action primarily involves its interaction with specific biological targets, leading to inhibition of key enzymatic functions.

Inhibition Studies

Research indicates that this compound can inhibit several pathways, including those involved in cancer cell proliferation and inflammation. Its derivatives have shown promise in targeting:

- Kinase Inhibition : The compound has been studied for its ability to inhibit kinases, which play crucial roles in cell signaling and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their impact on activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzyl group, Chlorine at position 6 | Potential inhibitor of various enzymes |

| 6-Chloropyrimidine | Chlorine at position 6 | Lacks benzyl substitution |

| N-Benzylpyrimidinamine | Benzyl group attached to pyrimidine | Different nitrogen positioning |

| 2-Amino-6-chloropyrimidine | Amino group at position 2 | Varies in biological activity compared to N-benzyl |

The unique substitution pattern of this compound influences both its reactivity and biological activity, highlighting its potential as a valuable compound for further research.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.

- Antimicrobial Studies : Research indicated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.

- Inflammation Modulation : Investigations into the inflammatory response revealed that this compound could modulate cytokine production, offering insights into its use in treating inflammatory diseases.

特性

IUPAC Name |

N-benzyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARFPUIPIOPYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396203 | |

| Record name | N-benzyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61667-16-1 | |

| Record name | 6-Chloro-N-(phenylmethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61667-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。